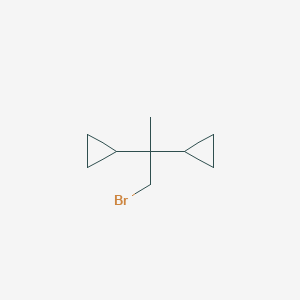

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane

Description

“(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane” is a brominated bicyclic organohalide featuring two cyclopropane rings. Its structure includes a central propan-2-yl group substituted with a bromine atom and a cyclopropyl moiety, further bonded to a second cyclopropane ring.

Properties

Molecular Formula |

C9H15Br |

|---|---|

Molecular Weight |

203.12 g/mol |

IUPAC Name |

(1-bromo-2-cyclopropylpropan-2-yl)cyclopropane |

InChI |

InChI=1S/C9H15Br/c1-9(6-10,7-2-3-7)8-4-5-8/h7-8H,2-6H2,1H3 |

InChI Key |

PJJUJBVLRFZKFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)(C1CC1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-cyclopropylpropan-2-ylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines.

Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving radical reactions and cyclopropyl group transformations.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or base used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct properties can be contextualized through comparisons with structurally or functionally related cyclopropane derivatives. Key aspects include stereochemistry, reactivity, computational modeling challenges, and applications.

Structural and Stereochemical Comparisons

Cyclopropane derivatives often exhibit stereoisomerism due to restricted rotation and chiral centers. For example, pyrethroids (e.g., permethrin) contain cyclopropane rings with cis/trans diastereomers that dictate their insecticidal activity . Similarly, “(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane” may exhibit diastereomerism depending on the spatial arrangement of substituents around the cyclopropane rings. However, unlike pyrethroids, its bromine substituent introduces a reactive site for further functionalization.

Computational Modeling Challenges

Molecular dynamics simulations of cyclopropane derivatives require specialized force-field parameters due to their unique bond angles and strain. For instance, the OPLS-AA force field was modified to better approximate cyclopropane conformers, though discrepancies with quantum mechanics data persist . Modeling “this compound” would necessitate similar parameter adjustments to account for its bicyclic structure and bromine interactions.

Research Findings and Data Gaps

While direct experimental data on “this compound” are sparse, inferences from analogous compounds highlight:

- Synthetic Potential: Bromine facilitates cross-coupling, enabling access to complex cyclopropane-containing architectures.

- Stereochemical Complexity : Likely diastereomerism necessitates chiral resolution techniques for applications requiring enantiopure forms .

- Computational Needs : Force-field optimization, as demonstrated for cyclopropane in OPLS-AA, is critical for accurate modeling .

Biological Activity

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound can be characterized by its molecular formula and a molecular weight of approximately 188.10 g/mol. Its structure includes two cyclopropane rings, which may contribute to its biological activity through conformational rigidity.

| Property | Value |

|---|---|

| Molecular Formula | C8H14Br |

| Molecular Weight | 188.10 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key] |

| Canonical SMILES | C1CC(C(C1)C(C2CC2)Br)C |

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes and receptors. The unique cyclopropane moieties may enhance the compound's ability to fit into active sites, potentially leading to inhibition or activation of various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting processes such as glucose metabolism or lipid synthesis.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.

Case Studies

Several studies have explored the biological effects of this compound:

- Study 1 : In vitro tests demonstrated that this compound inhibited the growth of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Study 2 : A cell viability assay on human cancer cell lines revealed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Research Findings

Recent research has focused on optimizing the synthesis and understanding the structure-activity relationship (SAR) of this compound. Key findings include:

- Synthesis Methodologies : Various synthetic routes have been developed, enhancing yield and purity.

- SAR Analysis : Modifications to the cyclopropane rings have been tested to improve biological activity and selectivity for target enzymes or receptors.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| Cyclopropylmethanol | Moderate antimicrobial | Less potent than target compound |

| Bromo-cyclobutane | Anticancer activity reported | Different mechanism of action |

| Propanediol derivatives | Limited biological activity | Lower structural complexity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.